![molecular formula C14H15N3O2S B2415163 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 489401-12-9](/img/structure/B2415163.png)
9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
Heterocyclic pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Synthesis Analysis
Anupama et al. synthesized a series of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride . All the synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR and elemental analyses) and screened their in vitro antimicrobial activity against bacterial and fungal strains .
Molecular Structure Analysis
The molecular structure of similar compounds has been described in the literature . For example, the linear formula of a similar compound, 4-METHYL-N- (2-METHYL-1-OXO-THIOMORPHOLIN-4-YL)-BENZENESULFONAMIDE, is C12H18N2O3S2 .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 5-Substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine were synthesized by interaction of 4- oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonylhydrazide with some aldehydes to give the corresponding Schiff-bases .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been described. For example, the molecular weight of a similar compound, 4-METHYL-N- (2-METHYL-1-OXO-THIOMORPHOLIN-4-YL)-BENZENESULFONAMIDE, is 302.417 .
Scientific Research Applications
Biological Activities and Synthesis
9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde and its derivatives have been found to exhibit a wide range of biological activities. This includes antibacterial, fungicidal, antiviral, antitumor, and anti-monoamine oxidase properties (Harutyunyan, 2016). The compound has also been involved in the synthesis of diastereomeric tetraazapentaphene derivatives through acid-catalyzed [4+2] cycloaddition reactions (Noguchi, Mizukoshi, & Nishimura, 1997).
Analgesic Properties
Research has been conducted on the synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which have demonstrated analgesic properties. These studies suggest potential applications in pain management (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).
Antiallergic Activities
Compounds derived from 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde have shown significant antiallergic activities. Specific modifications to the pyridopyrimidine ring enhanced these properties, leading to potential applications in allergy treatment (Hermecz et al., 1983; Hermecz et al., 1984).
Potential for HIV-1 Integrase Inhibition
A study focused on synthesizing a class of HIV-1 integrase inhibitors using a derivative of 9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, indicating its potential application in HIV treatment (Kinzel et al., 2007).
Mechanism of Action
properties
IUPAC Name |
9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-3-2-4-17-12(10)15-13(11(9-18)14(17)19)16-5-7-20-8-6-16/h2-4,9H,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBSDWQLZDNPDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321445 |
Source
|
Record name | 9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601321445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662890 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
9-Methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
CAS RN |
489401-12-9 |
Source
|
Record name | 9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601321445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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